1-Cyanoethanesulfonyl chloride
Overview
Description
1-Cyanoethanesulfonyl chloride is an organosulfur compound with the molecular formula C3H4ClNO2S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. The compound is characterized by the presence of a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl), making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
This compound is often used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Biochemical Pathways
Given its use in organic synthesis , it’s plausible that it could be involved in a variety of biochemical reactions depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 1-Cyanoethanesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, solvents, temperature, and pH . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Cyanoethanesulfonyl chloride are not well-studied. As a chloride-containing compound, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to other chloride compounds. Chloride ions play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .
Cellular Effects
Chloride channels, which facilitate the rapid passage of chloride ions across cellular membranes, play a crucial role in orchestrating skeletal muscle excitability . If this compound interacts with these channels, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that chloride channels can operate through a two-stage mechanism, involving the heterolysis of a C-Cl bond to form a stable intermediate, which then reacts with a nucleophile . If this compound operates through a similar mechanism, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the evaluation of effects which vary over time is essential in analytical chemistry . These effects occur on timescales ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that the selection of appropriate animal models is critical, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .
Metabolic Pathways
Chloride ions are known to be involved in various metabolic pathways, including those related to the synthesis of brassinosteroids and aspartate .
Transport and Distribution
Chloride channels facilitate the rapid passage of chloride ions across cellular membranes, thereby orchestrating various cellular processes .
Subcellular Localization
It is known that chloride channels, which facilitate the rapid passage of chloride ions across cellular membranes, are expressed in both plasma and intracellular membranes of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanoethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanoethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethanesulfonic acid and hydrogen chloride.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at room temperature.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Ethanesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
1-Cyanoethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various sulfur-containing compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those containing sulfonamide moieties, which are known for their antibacterial and anti-inflammatory properties.
Industry: this compound is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Benzenesulfonyl Chloride: Contains an aromatic ring, which can influence its reactivity and applications.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness: 1-Cyanoethanesulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules.
Properties
IUPAC Name |
1-cyanoethanesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO2S/c1-3(2-5)8(4,6)7/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZKNRKHJHVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305961 | |
Record name | 1-Cyanoethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34876-17-0 | |
Record name | 1-Cyanoethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34876-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyanoethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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